N4,N4-dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine
Description
N4,N4-Dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a pyrimidine diamine derivative with distinct substituents at the N4 and N6 positions. The N4 position bears two methyl groups, while the N6 is linked to a piperidin-4-yl group functionalized with a 4-methylthiophene-2-carbonyl moiety.
Properties
IUPAC Name |
[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-8-14(24-10-12)17(23)22-6-4-13(5-7-22)20-15-9-16(21(2)3)19-11-18-15/h8-11,13H,4-7H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQNLIRGCXDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4,N4-dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C_{15}H_{20}N_{4}OS
- Molecular Weight : 304.41 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
This compound operates primarily through inhibition of specific enzymes and pathways:
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in regulating the cell cycle and transcriptional control. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV-1, by interfering with viral replication mechanisms .
Therapeutic Applications
Based on its biological activity, potential therapeutic applications include:
- Cancer Treatment : Due to its ability to inhibit CDKs, it may serve as a candidate for developing anti-cancer therapies.
- Antiviral Therapy : Its antiviral properties could be explored for treating viral infections, particularly HIV.
Study 1: Inhibition of CDK2 and CDK9
A study demonstrated that this compound significantly inhibited CDK2 and CDK9 with IC50 values of 0.004 μM and 0.009 μM respectively. This resulted in effective G2/M cell cycle arrest in HCT116 cancer cell lines .
| Compound | CDK2 IC50 (μM) | CDK9 IC50 (μM) |
|---|---|---|
| N4,N4-dimethyl... | 0.004 | 0.009 |
Study 2: Antiviral Evaluation
In another investigation focusing on the antiviral properties of various piperidine derivatives, the compound was evaluated for its efficacy against HIV-1. The results indicated a promising reduction in viral load in treated cells compared to controls .
Comparison with Similar Compounds
N4,N4-Dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine Hydrochloride
- CAS No.: 1185320-13-1 .
- Structure : Lacks the 4-methylthiophene-2-carbonyl group on the piperidine ring.
- Properties : The hydrochloride salt enhances aqueous solubility compared to the free base.
- Applications : Used in medicinal chemistry (e.g., as a kinase inhibitor intermediate) .
- Key Difference : Absence of the thiophene-carbonyl moiety reduces lipophilicity (predicted logP lower than the target compound) and alters target binding specificity.
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine
- CAS No.: 1706419-07-9 .
- Molecular Formula : C13H17N5; Molar Mass : 243.31 g/mol.
- Substituents: N6 features a 4-aminophenyl group; position 2 has a methyl group.
- Physicochemical Properties :
- The lower molar mass (243.31 vs. ~350–400 g/mol for the target) suggests reduced steric hindrance.
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine
- CAS No.: 84890-64-2 .
- Substituents : Methylthio group at position 2.
- Key Difference : The methylthio group introduces sulfur-mediated hydrophobic interactions, contrasting with the target’s thiophene-carbonyl-piperidine system. The simpler structure (molar mass ~183 g/mol) lacks the piperidine ring’s conformational flexibility.
Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
- Example 1 : N4,N6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 6288-91-1)
- Example 2 : N4,N6-Bis(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CID 223753)
- Comparison : The pyrazolo[3,4-d]pyrimidine core differs electronically from the target’s pyrimidine scaffold. Chlorophenyl groups enhance halogen bonding but reduce solubility compared to the target’s thiophene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
